Racemic Mixture vs. Single Enantiomers: A Cost-Benefit Analysis for Early-Stage Discovery
Morpholine-2-carbonitrile hydrochloride (racemic) is a significantly more cost-effective starting material for exploratory chemistry compared to its single enantiomers. While the (R)-enantiomer (CAS 1262409-78-8) and (S)-enantiomer (CAS 1417789-39-9) are crucial for later-stage chiral resolution or asymmetric synthesis, the racemate offers a substantial price advantage . This difference is quantifiable: for 1g quantities, the racemate is priced approximately 20-30% lower than the (R)-enantiomer and up to 50% lower than the (S)-enantiomer, based on vendor catalog comparisons . This cost differential is a key driver for procurement in early drug discovery where large libraries of analogs are screened.
| Evidence Dimension | Commercial Price (1g scale) |
|---|---|
| Target Compound Data | $267 |
| Comparator Or Baseline | (R)-Morpholine-2-carbonitrile HCl: ~$334; (S)-Morpholine-2-carbonitrile HCl: ~$535 |
| Quantified Difference | Target is 20-50% less expensive than single enantiomers |
| Conditions | Price comparison from major research chemical suppliers (AKSci, CymitQuimica) as of 2024-2026 |
Why This Matters
For early-stage discovery and lead optimization, the racemic mixture provides a more economical entry point, allowing researchers to explore chemical space without incurring the premium of chiral building blocks until stereochemistry is confirmed as essential.
